molecular formula C24H28N4O B12689973 Benzenecarboximidamide, 4,4'-(2,4-furandiyl)bis(N-(1-methylethyl)- CAS No. 242807-48-3

Benzenecarboximidamide, 4,4'-(2,4-furandiyl)bis(N-(1-methylethyl)-

Cat. No.: B12689973
CAS No.: 242807-48-3
M. Wt: 388.5 g/mol
InChI Key: PXHFLMJWHYPADA-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- is a complex organic compound characterized by the presence of benzenecarboximidamide groups linked through a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- typically involves the reaction of benzenecarboximidamide derivatives with a furan-based linker. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced form.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
  • Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
  • Solvents: Dichloromethane (CH2Cl2), ethanol (C2H5OH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboximidamide oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis(N-(1-ethylpropyl)-
  • Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis(N-hydroxy-)

Uniqueness

Benzenecarboximidamide, 4,4’-(2,4-furandiyl)bis(N-(1-methylethyl)- is unique due to its specific furan linkage and the presence of isopropyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

242807-48-3

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

N'-propan-2-yl-4-[4-[4-(N'-propan-2-ylcarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C24H28N4O/c1-15(2)27-23(25)19-9-5-17(6-10-19)21-13-22(29-14-21)18-7-11-20(12-8-18)24(26)28-16(3)4/h5-16H,1-4H3,(H2,25,27)(H2,26,28)

InChI Key

PXHFLMJWHYPADA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C1=CC=C(C=C1)C2=CC(=CO2)C3=CC=C(C=C3)C(=NC(C)C)N)N

Origin of Product

United States

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